MonopotassiuM 7-AMino-1,3-naphthalenedisulfonate Hydrate
Overview
Description
Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate is a chemical compound with the molecular formula H2NC10H5(SO3H)SO3K · xH2O. It is also known by other names such as 2-Naphthylamine-6,8-disulfonic acid monopotassium salt hydrate and 7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt hydrate . This compound is primarily used in fluorescence applications due to its high purity and suitability for fluorescence analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate can be synthesized through the reductive amination of the corresponding Schiff base with sugars . The reaction typically involves the use of sodium cyanoborohydride as a reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in substitution reactions, forming various derivatives.
Reductive Amination: As mentioned, it can react with sugars to form Schiff bases, which are then reduced.
Common Reagents and Conditions
Sodium Cyanoborohydride: Used as a reducing agent in reductive amination.
Fluorescent Labeling Reagents: Used to label carbohydrates by reacting with the reducing termini of oligosaccharides.
Major Products Formed
The major products formed from these reactions include various fluorescent derivatives used in biochemical analysis and research .
Scientific Research Applications
Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate is widely used in scientific research, particularly in:
Chemistry: Used as a fluorescent labeling reagent for carbohydrates.
Biology: Employed in the analysis of glycoproteins, glycolipids, and proteoglycans via gel electrophoresis.
Medicine: Utilized in the study of biochemical pathways and molecular interactions.
Industry: Applied in the production of fluorescent dyes and markers for various analytical techniques.
Mechanism of Action
The compound exerts its effects primarily through its ability to form Schiff bases with the reducing ends of oligosaccharides. This reaction is stabilized by reducing agents such as sodium cyanoborohydride . The fluorescent properties of the compound make it useful for detecting and analyzing various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-1,3-naphthalenedisulfonic acid monopotassium salt monohydrate
- 2-Naphthylamine-6,8-disulfonic acid monopotassium salt hydrate
Uniqueness
Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate is unique due to its high purity and suitability for fluorescence applications. Its ability to conjugate with oligosaccharides and its stability in various biochemical reactions make it a valuable tool in scientific research .
Properties
IUPAC Name |
potassium;6-amino-4-sulfonaphthalene-2-sulfonate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.K.H2O/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHURQDDWGCOLFA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)N.O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10KNO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332360-04-0 | |
Record name | Monopotassium 7-amino-1,3-naphthalenedisulfonate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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